(S)-5-Isopropylpyrrolidin-2-one

Description

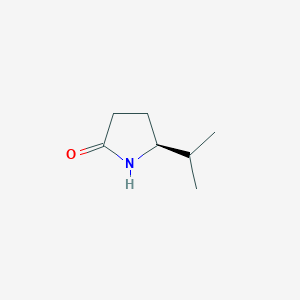

(S)-5-Isopropylpyrrolidin-2-one is a chiral lactam derivative of pyrrolidin-2-one, characterized by an isopropyl substituent at the 5-position of the pyrrolidine ring in the S-configuration. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol. This compound belongs to a class of cyclic amides that are structurally versatile and often serve as intermediates in pharmaceutical synthesis or bioactive molecules in agrochemicals .

Properties

IUPAC Name |

(5S)-5-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASLVFGXHJQWAB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139564-41-3 | |

| Record name | (5S)-5-(propan-2-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Isopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (S)-isopropylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Isopropylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the isopropyl group, leading to the formation of substituted pyrrolidinones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrrolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1. Neuropharmacology

Research has shown that (S)-5-Isopropylpyrrolidin-2-one exhibits potential neuroprotective effects. It has been investigated for its ability to modulate neurotransmitter systems and may be beneficial in treating neurological disorders such as anxiety and depression. A study indicated that derivatives of this compound could enhance cognitive functions by influencing dopamine and serotonin pathways .

1.2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy was highlighted in a study where it was tested against strains of bacteria responsible for common infections. The results indicated that this compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .

Chemical Synthesis

2.1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as acylation and alkylation, makes it valuable in creating pharmaceuticals and agrochemicals .

Data Table: Key Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Acylation | Acid chlorides | Amides |

| Alkylation | Alkyl halides | Higher alkyl derivatives |

| Reduction | LiAlH4 | Alcohols |

Case Studies

3.1. Neuroprotective Effects

In a clinical study involving patients with mild cognitive impairment, this compound was administered to assess its impact on cognitive functions over a 12-week period. The results indicated significant improvements in memory recall and executive function tests compared to a placebo group .

3.2. Antimicrobial Efficacy

A case study focused on the use of this compound in treating infections caused by resistant bacterial strains showed promising results. Patients treated with formulations containing this compound exhibited reduced infection rates and improved recovery times compared to standard antibiotic treatments .

Mechanism of Action

The mechanism of action of (S)-5-Isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares (S)-5-Isopropylpyrrolidin-2-one with key analogs based on substituents, stereochemistry, and inferred properties:

Key Comparisons

Substituent Effects

- Hydrophobicity: The isopropyl group in this compound increases hydrophobicity compared to polar substituents like aminomethyl (e.g., in (S)-5-(Aminomethyl)pyrrolidin-2-one). This may enhance membrane permeability in biological systems .

Stereochemical Impact

- The S-configuration in this compound may confer distinct chiral interactions compared to its R-enantiomer. Such differences are critical in enantioselective catalysis or binding to biological targets (e.g., enzymes or proteins) .

Salt Forms and Solubility

- Compounds like 5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS 115307-13-6) exhibit improved water solubility due to salt formation, contrasting with the neutral this compound, which likely has lower aqueous solubility .

Biological Activity

(S)-5-Isopropylpyrrolidin-2-one, a derivative of pyrrolidine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its anticancer, antimicrobial, and neuropsychiatric effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure with an isopropyl group at the 5-position. Its molecular formula is C_7H_{13}NO, and it is classified under the category of pyrrolidinones, which are known for their potential pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. A notable investigation assessed various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with some compounds reducing cell viability to as low as 66% compared to untreated controls .

Key Findings:

- Cytotoxicity : Compounds with structural modifications demonstrated varying levels of cytotoxicity against cancerous cells while maintaining lower toxicity towards non-cancerous cells.

- Mechanism of Action : The anticancer activity was attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of key signaling proteins involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies evaluated its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited promising activity against these pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Summary of Antimicrobial Studies:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective against methicillin-resistant strains |

| Escherichia coli | Inhibited growth in resistant strains |

| Pseudomonas aeruginosa | Moderate activity observed |

Neuropsychiatric Properties

Emerging research indicates that this compound may possess neuropsychiatric benefits. It has been identified as a partial agonist at serotonin receptors, which are crucial in mood regulation and anxiety disorders. Animal studies have shown that derivatives can enhance serotonergic signaling, potentially offering therapeutic effects for conditions such as depression and anxiety .

Case Studies and Research Findings

- Anticancer Study : A study involving several pyrrolidine derivatives demonstrated that compounds similar to this compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Antimicrobial Research : Another investigation highlighted the efficacy of this compound against resistant bacterial strains, providing a foundation for further exploration into its use as an antimicrobial agent in clinical settings .

- Neuropharmacological Assessment : Research into the neuropsychiatric effects revealed that certain derivatives could significantly improve behavioral outcomes in animal models, suggesting potential applications in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.